![molecular formula C12H13F2NO3 B1381734 Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1638761-26-8](/img/structure/B1381734.png)
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1638761-26-8 . It has a molecular weight of 257.24 . It is in the physical form of oil .
Physical And Chemical Properties Analysis
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has a molecular weight of 257.24 . It is in the physical form of oil .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is particularly useful for introducing the difluoromethyl group into target molecules, which can significantly alter the chemical and biological properties of the final compounds .
Pharmaceutical Research
In drug discovery, the difluoromethyl group is of interest due to its potential to improve the metabolic stability and bioavailability of pharmaceuticals. This compound can be used to synthesize new drug candidates with enhanced pharmacokinetic profiles .
Electrochemical Applications
Recent studies have shown that electrochemical methods can be employed to achieve cleavage of the benzyl C–N bond under metal-free conditions. This has implications for green chemistry and sustainable practices in organic synthesis .
Catalysis
The compound has been used in nickel-catalysed radical tandem cyclisation/arylation, which is a method that features high reaction efficiency and good substrate tolerance. This application is crucial for the synthesis of complex molecules such as 4-benzyl-3,3-difluoro-γ-lactams .
Safety and Hazards
properties
IUPAC Name |
benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSQDYMDGAHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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